molecular formula C7H11N B1347571 2,2-Dimethylpent-4-enenitrile CAS No. 2978-30-5

2,2-Dimethylpent-4-enenitrile

Cat. No.: B1347571
CAS No.: 2978-30-5
M. Wt: 109.17 g/mol
InChI Key: UQLOUBYNTMVSKF-UHFFFAOYSA-N
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Description

2,2-Dimethylpent-4-enenitrile is an organic compound with the molecular formula C7H11N. It is characterized by the presence of a nitrile group (-CN) attached to a pentene chain with two methyl groups at the second carbon position. This compound is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research .

Biochemical Analysis

Biochemical Properties

2,2-Dimethylpent-4-enenitrile plays a significant role in biochemical reactions, particularly in the synthesis of imines and carbonitriles. It interacts with various enzymes and proteins, including Grignard reagents, which are nucleophilic and react with alkenes to form addition products. The interaction between this compound and Grignard reagents involves nucleophilic substitution reactions . Additionally, this compound can be synthesized by the reaction of bromomethyl cyclopropane with a Grignard reagent .

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in metabolic flux and metabolite levels

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The compound’s mechanism of action also includes changes in gene expression, which can influence various cellular processes

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound’s stability and degradation rates can vary depending on the experimental conditions. Studies have shown that this compound has a half-life of approximately 7.581 hours in a model river and 170.3 hours in a model lake . These temporal effects are crucial for understanding its behavior in different environments and experimental setups.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to toxic or adverse effects . The dosage-dependent effects are essential for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. It can be metabolized into different compounds, influencing metabolic flux and metabolite levels . The compound’s role in metabolic pathways is critical for understanding its overall impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation can affect its activity and function . Understanding its transport and distribution mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpent-4-enenitrile undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of this compound.

Scientific Research Applications

2,2-Dimethylpent-4-enenitrile is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethylpent-4-enenitrile include:

Uniqueness

This compound is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and be used as an intermediate in the synthesis of a wide range of organic compounds. Its environmentally friendly synthesis methods and high yield make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

2,2-dimethylpent-4-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N/c1-4-5-7(2,3)6-8/h4H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLOUBYNTMVSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70294994
Record name 2,2-dimethylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2978-30-5
Record name NSC99205
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99205
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethylpent-4-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70294994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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